6-fluoropyridazine-4-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
2107018-88-0 |
|---|---|
Molecular Formula |
C5H2FN3 |
Molecular Weight |
123.09 g/mol |
IUPAC Name |
6-fluoropyridazine-4-carbonitrile |
InChI |
InChI=1S/C5H2FN3/c6-5-1-4(2-7)3-8-9-5/h1,3H |
InChI Key |
DDUQIERBGBDGQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1F)C#N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Fluoropyridazine 4 Carbonitrile and Its Derivatives
De Novo Synthetic Approaches for Pyridazine (B1198779) Core Construction
De novo synthesis offers a direct pathway to the pyridazine framework, allowing for the strategic placement of various functional groups. Several powerful reactions are employed for this purpose, including cycloadditions, annulation strategies, and multi-component reactions.
Cycloaddition Reactions for Pyridazine Ring Formation
Cycloaddition reactions are a cornerstone in the formation of cyclic compounds, including the pyridazine ring. These reactions involve the joining of two or more molecules to form a cyclic adduct.
[3+2] Cycloaddition Reactions: These reactions have been utilized to create fused pyridazine systems. For instance, the reaction of pyridazinium ylides with dipolarophiles containing fluorine results in tetrahydropyrrolopyridazine structures with high regioselectivity. mdpi.com Similarly, copper-catalyzed [3+2] cycloaddition reactions between azides and alkynes have been employed to synthesize 3,6-bis(4-triazolyl)pyridazines. mdpi.com
Aza-Diels-Alder Reactions ([4+2] Cycloaddition): This type of reaction is particularly useful for constructing the pyridazine ring. In an inverse electron-demand aza-Diels-Alder reaction, electron-deficient 1,2,3-triazines can react with electron-rich 1-propynylamines to produce 6-aryl-pyridazin-3-amines with high yields and regioselectivity. organic-chemistry.orgacs.org This method is advantageous due to its broad substrate compatibility and metal-free, neutral reaction conditions. organic-chemistry.orgacs.org Another approach involves the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazines and silyl enol ethers, which yields functionalized pyridazines. organic-chemistry.org Intramolecular Diels-Alder reactions of 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles (where X can be oxygen or nitrogen) have also been shown to produce fused benzonitriles. mdpi.com
Table 1: Examples of Cycloaddition Reactions in Pyridazine Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
| [3+2] Cycloaddition | Pyridazinium ylides and fluorine-containing dipolarophiles | Not specified | Tetrahydropyrrolopyridazine | mdpi.com |
| [3+2] Cycloaddition | 3,6-Diethynylpyridazine and azides | Copper (CuAAC) | 3,6-bis(4-triazolyl)pyridazines | mdpi.com |
| Aza-Diels-Alder | 1,2,3-Triazines and 1-propynylamines | Neutral conditions | 6-Aryl-pyridazin-3-amines | organic-chemistry.orgacs.org |
| Aza-Diels-Alder | 3-Monosubstituted s-tetrazines and silyl enol ethers | Lewis acid | Functionalized pyridazines | organic-chemistry.org |
| Intramolecular Diels-Alder | 3-(Alkynyl-X)-substituted 4-pyridazinecarbonitriles | Thermal | Fused benzonitriles | mdpi.com |
Annulation Strategies for Fused Pyridazine Systems
Annulation, the formation of a new ring onto a pre-existing molecule, is a key strategy for constructing fused pyridazine systems. These methods often involve the creation of bicyclic or polycyclic structures containing a pyridazine ring.
One notable approach is the palladium-catalyzed annulation of 2-tetralones and indanones to form fused piperidines. whiterose.ac.uk This strategy allows for the creation of complex, linearly fused polycyclic piperidines, which are common substructures in biologically active molecules. whiterose.ac.uk Another method involves a TBAI/K2S2O8-promoted [4+2] annulation of ketene N,S-acetals and N-tosylhydrazones, which provides a route to various trisubstituted pyridazines. organic-chemistry.org Furthermore, scandium triflate has been used to catalyze a [4+2] annulation reaction between substituted pyrroles and 1,3-dicarbonyl derivatives to yield indolizines, a type of fused nitrogen-containing heterocycle. researchgate.net
Multi-Component Reaction Sequences in Pyridazine Synthesis
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the reactants. researchgate.netresearchgate.net MCRs are advantageous for their atom economy and the ability to rapidly generate molecular diversity. acsgcipr.org
The Groebke–Blackburn–Bienaymé reaction, a type of MCR, has been used to synthesize imidazo[1,2-b]pyridazines under sustainable conditions using green solvents like eucalyptol. researchgate.net Another example is the ultrasound-promoted multicomponent synthesis of pyridazinones from arenes, cyclic anhydrides, and arylhydrazines in the presence of an ionic liquid catalyst. researchgate.net This method offers high yields and short reaction times. researchgate.net MCRs have also been employed to create pyranopyrimidine derivatives through the reaction of barbituric acids, aryl aldehydes, and malononitrile. nih.gov
Functionalization and Derivatization of Pre-existing Pyridazine Scaffolds
Once the pyridazine core is formed, it can be further modified to introduce a variety of functional groups. Nucleophilic aromatic substitution is a particularly important method for the functionalization of fluorinated pyridazines.
Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Pyridazines
Nucleophilic aromatic substitution (SNA) is a fundamental reaction for modifying aromatic rings, especially those that are electron-deficient. nih.gov In the context of fluorinated pyridazines, the highly electronegative fluorine atom activates the ring towards attack by nucleophiles, making it a good leaving group in these reactions. nih.govmdpi.com This process allows for the introduction of a wide range of substituents, including those attached through nitrogen, oxygen, sulfur, or carbon. nih.gov
The reaction generally proceeds through a two-step mechanism involving the formation of a Meisenheimer intermediate, a resonance-stabilized anionic complex. stackexchange.com However, some SNAr reactions can also occur via a concerted mechanism where bond formation and bond breaking happen simultaneously. nih.gov The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen. For instance, 2- and 4-halopyridines are generally more reactive than 3-halopyridines. youtube.com
Regioselectivity and Stereoselectivity in SNAr Reactions
The regioselectivity of SNAr reactions on polyhalogenated pyridazines is a critical aspect, determining which halogen is substituted. This selectivity is influenced by several factors, including the electronic properties of the substituents on the ring and the reaction conditions.
In dihalopyrimidines, for example, nucleophilic substitution is often selective for the C-4 position. wuxiapptec.com However, the presence of an electron-donating group at the C-6 position can reverse this selectivity, favoring substitution at the C-2 position. wuxiapptec.com Similarly, in 2-substituted 3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group directs it to the 3-position. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to predict and rationalize the observed regioselectivity by analyzing the electronic structure of the substrate, including the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.comresearchgate.net
Table 2: Factors Influencing Regioselectivity in SNAr of Dihalogenated Pyridazines/Pyrimidines
| Substrate | Substituent Effect | Preferred Position of Attack | Reference |
| 2,4-Dichloropyrimidine | Unsubstituted | C-4 | wuxiapptec.com |
| 2,4-Dichloropyrimidine | Electron-donating group at C-6 | C-2 | wuxiapptec.com |
| 3,5-Dichloropyrazine | Electron-withdrawing group at C-2 | C-5 | researchgate.net |
| 3,5-Dichloropyrazine | Electron-donating group at C-2 | C-3 | researchgate.net |
Influence of Reaction Conditions and Nucleophile Structure on SNAr Outcomes
The success of SNAr reactions on 6-fluoropyridazine-4-carbonitrile is highly dependent on the reaction conditions and the nature of the nucleophile. Key factors include the solvent, temperature, and the presence of a base. The structure of the nucleophile, particularly the atom through which it attacks (e.g., oxygen, nitrogen, or sulfur), also dictates the reaction's efficiency and outcome.
Generally, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) are preferred as they can solvate the charged intermediate (Meisenheimer complex) formed during the reaction, thereby stabilizing it and accelerating the reaction rate. masterorganicchemistry.commdpi.com The choice of base is also crucial; common bases include potassium carbonate, sodium hydride, and organic amines like triethylamine, which serve to deprotonate the nucleophile, increasing its nucleophilicity. nih.govtum.de
The reactivity of nucleophiles generally follows the order of their nucleophilicity and basicity. For instance, more basic thiols tend to be more reactive. tum.de The steric hindrance of the nucleophile can also play a significant role, with bulkier nucleophiles potentially reacting slower or requiring more forcing conditions. nih.gov In some cases, microwave irradiation has been shown to dramatically increase reaction rates and yields, particularly for less reactive nucleophiles. nih.gov
Table 1: Representative SNAr Reactions on Halogenated Pyridazine and Purine Systems
| Nucleophile | Halogenated Substrate | Product | Conditions | Yield (%) | Reference |
| Indole | 1,2-Dichlorobenzene | 1-(2-Chlorophenyl)indole | KOH, DMSO, 100 °C | 71 | mdpi.com |
| Thiophenol | 5-Bromo-10,20-diarylporphyrin | 5-Phenylthio-10,20-diarylporphyrin | Et3N, CH2Cl2 | 86 | nih.gov |
| Phenol | 2,6-Bistriazolylpurine | 6-Phenoxy-2-triazolylpurine | K2CO3, DMF | 87 | nih.gov |
| Benzylamine | 5-Bromo-10,20-diarylporphyrin | 5-Benzylamino-10,20-diarylporphyrin | Microwave | 77 | nih.gov |
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Kumada)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of substituents onto the pyridazine core.
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an aryl or vinyl halide with an organoboron compound, catalyzed by a palladium complex. libretexts.org For substrates like 6-halopyridazine-4-carbonitrile, this method allows for the introduction of aryl and heteroaryl groups. The reaction is generally tolerant of various functional groups and can often be carried out in aqueous media. nih.gov
Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is particularly useful for introducing alkynyl moieties onto the pyridazine ring. Copper-free versions of this reaction have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.govlibretexts.orgnih.gov
Kumada Coupling: The Kumada coupling employs a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.orgyoutube.com This reaction is effective for coupling alkyl, vinyl, and aryl groups. However, the highly reactive nature of Grignard reagents can limit the functional group tolerance of the reaction. organic-chemistry.orgyoutube.com
Table 2: Examples of Cross-Coupling Reactions on Related Heterocyclic Systems
| Coupling Reaction | Halogenated Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| Suzuki-Miyaura | 6-Chloropurine | Phenylboronic acid | Na2PdCl4/cataCXium F sulf | 6-Phenylpurine | >95 | nih.gov |
| Sonogashira | 6-Chloropurine | Phenylacetylene | Na2PdCl4/cataCXium F sulf | 6-Phenylethynylpurine | >95 | nih.gov |
| Kumada | Aryl Halide | Grignard Reagent | Ni or Pd catalyst | Aryl-Aryl/Alkyl | Varies | organic-chemistry.orgwikipedia.org |
| Sonogashira | 2-Iodothiophene | Alkyne-encoded protein | Water-soluble Pd complex | Thienyl-alkyne protein | 95 | nih.gov |
Transformations Involving the Carbonitrile Functional Group (e.g., reactions with thiols, amines)
The carbonitrile group at the 4-position of this compound is a versatile functional handle that can undergo a variety of transformations. For instance, it can react with nucleophiles such as thiols and amines. The reaction with thiols can lead to the formation of thioimidates, which can be further hydrolyzed to thioamides or amidines. Similarly, reactions with amines can yield amidines or related nitrogen-containing heterocycles. The specific outcome of these reactions is often dependent on the reaction conditions, including the nature of the nucleophile, solvent, and temperature.
Electrophilic and Radical Functionalization Strategies (e.g., Minisci Reaction)
While the pyridazine ring is electron-deficient and thus generally unreactive towards electrophilic substitution, radical functionalization provides a powerful alternative for C-H activation. The Minisci reaction is a prime example of such a strategy, involving the addition of a nucleophilic radical to a protonated, electron-deficient N-heterocycle. wikipedia.orgnih.govnih.govprinceton.edu This reaction allows for the direct introduction of alkyl and acyl groups onto the pyridazine core. The regioselectivity of the Minisci reaction is often dictated by the position of the existing substituents and the nature of the radical species. For pyridazine systems, functionalization typically occurs at the positions most activated by the ring nitrogens. nih.gov
Advanced Synthetic Techniques Applied to Fluoropyridazines
In addition to classical methods, modern synthetic techniques are increasingly being applied to the synthesis and functionalization of fluoropyridazines, offering advantages in terms of efficiency, selectivity, and sustainability.
Photoredox Catalysis for C-F Bond Functionalization and Fluorination
Visible-light photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations, including the functionalization of C-H bonds. nih.govresearchgate.netacs.org This methodology can be applied to the direct C-H functionalization of pyridazines, offering a mild and efficient alternative to traditional methods. organic-chemistry.orgacs.org In the context of this compound, photoredox catalysis can enable the introduction of various functional groups at specific C-H positions, driven by the generation of radical intermediates under visible light irradiation. nih.gov This approach is often characterized by its high functional group tolerance and mild reaction conditions.
Mechanochemical Synthesis Approaches
Mechanochemistry, which involves the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. researchgate.netacs.org This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles. researchgate.netrsc.orgrsc.org While specific examples for the synthesis of this compound via mechanochemistry are not yet widely reported, the principles of mechanochemical synthesis, such as ball milling, could potentially be adapted for the construction of the pyridazine ring or for its subsequent functionalization. acs.orgacs.org This approach holds promise for developing more sustainable and scalable synthetic routes to this important class of compounds.
Flow Chemistry Protocols for Scalable Synthesis
Continuous flow chemistry offers significant advantages for the synthesis of heterocyclic compounds, including improved safety, scalability, and product consistency. frontiersin.orgmdpi.com While specific flow chemistry protocols for this compound have not been detailed in the literature, general principles for the synthesis of nitrogen-containing heterocycles in flow can be applied. rsc.orgrsc.org
A hypothetical flow process for the synthesis of this compound could involve pumping a solution of the 1,4-dicarbonyl precursor and hydrazine through a heated reactor coil. The short residence time and efficient heat transfer in a microreactor could lead to a rapid and high-yielding reaction. uc.pt
Table 1: Hypothetical Flow Chemistry Parameters for the Synthesis of this compound
| Parameter | Value |
| Reactants | Fluorinated-cyanated 1,4-dicarbonyl, Hydrazine |
| Solvent | Acetonitrile |
| Temperature | 100-150 °C |
| Residence Time | 5-20 minutes |
| Pressure | 10-20 bar |
| Catalyst | (if required) Acid or base catalyst |
This approach would allow for the safe handling of potentially energetic intermediates and facilitate a more automated and scalable production process compared to traditional batch synthesis. uc.pt
C-F Bond Activation and Defluorofunctionalization Strategies
The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. baranlab.org However, the strategic cleavage and functionalization of C-F bonds in fluoroaromatic compounds can provide access to a diverse range of new molecules. ox.ac.ukresearchgate.netnih.gov For this compound, the electron-withdrawing nature of the pyridazine ring and the cyano group would likely influence the reactivity of the C-F bond.
Transition metal-mediated C-F bond activation is a prominent strategy. ox.ac.uk Complexes of nickel, palladium, rhodium, and other metals can oxidatively add to the C-F bond, enabling subsequent functionalization. ox.ac.ukrsc.orgnih.govelsevierpure.com The choice of metal, ligands, and reaction conditions is crucial for achieving selective C-F bond cleavage over C-H bond activation. ox.ac.uk
Table 2: Potential Transition Metal-Catalyzed C-F Bond Functionalization Reactions
| Metal Catalyst | Ligand | Reactant | Product |
| Pd(OAc)₂ | P(t-Bu)₃ | Arylboronic acid | 6-Arylpyridazine-4-carbonitrile |
| Ni(COD)₂ | SIPr | Amine | 6-Aminopyridazine-4-carbonitrile |
| [Rh(cod)Cl]₂ | dppf | Alkene | 6-Alkenylpyridazine-4-carbonitrile |
Defluorofunctionalization involves the cleavage of a C-F bond and the simultaneous formation of a new bond with a different functional group. chemrxiv.orgnih.gov This can be achieved through various methods, including reductive defluorination, nucleophilic substitution under harsh conditions, or through the use of highly reactive intermediates. Recent advancements have demonstrated the potential of using N-heterocyclic carbenes (NHCs) to activate C-F bonds in fluoroarenes. nih.gov
A speculative approach for the defluorofunctionalization of this compound could involve the use of a strong nucleophile in a polar aprotic solvent at elevated temperatures. Alternatively, a transition metal catalyst could be employed to facilitate the reaction under milder conditions.
It is important to note that the specific methodologies for the synthesis, flow chemistry production, and C-F bond functionalization of this compound are not yet established in the scientific literature. The strategies discussed here are based on general principles of heterocyclic chemistry and organofluorine chemistry and represent potential avenues for future research.
Reactivity and Mechanistic Investigations of 6 Fluoropyridazine 4 Carbonitrile
Reactivity Profile of the Fluorine Substituent and its Role in Electrophilicity
The fluorine atom at the C6 position of 6-fluoropyridazine-4-carbonitrile is the most prominent site for nucleophilic attack. Its reactivity is governed by the principles of nucleophilic aromatic substitution (SNAr). In SNAr reactions, the aromatic ring must be rendered sufficiently electron-poor to be attacked by a nucleophile. masterorganicchemistry.com The pyridazine (B1198779) ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is significantly amplified by the strong inductive electron withdrawal of both the fluorine atom and the C4-carbonitrile group. byjus.comlibretexts.org
These substituents work in concert to drastically lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic ring, making the carbon atoms, particularly those at positions 3 and 6 (ortho and para to the second ring nitrogen), highly electrophilic. The fluorine atom's high electronegativity makes the C6 carbon it is attached to exceptionally electron-poor and thus susceptible to nucleophilic attack.
A key feature of SNAr reactions involving haloarenes is the leaving group ability, which follows the trend F > Cl > Br > I. wikipedia.orgchemistrysteps.com This is contrary to SN2 reactions and is because the rate-determining step is the initial attack of the nucleophile on the ring, not the cleavage of the carbon-halogen bond. wikipedia.org The high electronegativity of fluorine strongly polarizes the C-F bond and activates the ring for this initial attack more effectively than other halogens. masterorganicchemistry.com Consequently, the fluorine atom in this compound serves as an excellent leaving group, readily displaced by a wide variety of nucleophiles, including amines, alkoxides, and thiolates, under relatively mild conditions. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the enhanced reactivity imparted by the fluorine substituent. acs.org
Reactivity of the Carbonitrile Group in Diverse Chemical Transformations
The carbonitrile (nitrile) group at the C4 position is a versatile functional handle that can undergo a variety of chemical transformations, providing access to other important functional groups.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org The reaction proceeds through an amide intermediate. numberanalytics.comnumberanalytics.com
Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A subsequent attack by water leads to an amide, which is then further hydrolyzed to the corresponding pyridazine-4-carboxylic acid. organicchemistrytutor.com
Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. chemistrysteps.com Subsequent protonation steps yield the amide, which can either be isolated under mild conditions or be further hydrolyzed to the carboxylate salt upon heating. organicchemistrytutor.com
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under pressure, yielding 6-fluoro-4-(aminomethyl)pyridazine.
Addition of Organometallic Reagents: Grignard reagents can add to the nitrile group to form ketones after aqueous workup. libretexts.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. The resulting imine salt is then hydrolyzed to a ketone. libretexts.orgsioc-journal.cn This provides a route to compounds like (6-fluoropyridazin-4-yl)(alkyl)methanone. It is noteworthy that for some electron-deficient heterocycles, competitive attack of the Grignard reagent at an electrophilic carbon on the ring can also occur. sioc-journal.cn
Table 1: Representative Transformations of the Carbonitrile Group This table presents plausible reactions based on the general reactivity of aromatic nitriles.
| Starting Material | Reagents & Conditions | Product | Transformation |
|---|---|---|---|
| This compound | H₂SO₄ (aq), Δ | 6-Fluoropyridazine-4-carboxylic acid | Hydrolysis |
| This compound | 1. NaOH (aq), Δ; 2. H₃O⁺ | 6-Fluoropyridazine-4-carboxylic acid | Hydrolysis |
| This compound | 1. LiAlH₄, THF; 2. H₂O | 6-Fluoro-4-(aminomethyl)pyridazine | Reduction |
| This compound | 1. CH₃MgBr, Et₂O; 2. H₃O⁺ | 1-(6-Fluoropyridazin-4-yl)ethan-1-one | Grignard Addition |
Intramolecular and Intermolecular Reactions of the Pyridazine Core
The pyridazine ring itself, being a 1,2-diazine, possesses unique reactivity. The adjacent nitrogen atoms create a high dipole moment and influence the electronic distribution of the entire heterocyclic system. nih.gov While the electron-withdrawing substituents make cycloaddition reactions challenging, certain transformations involving the ring nitrogens are well-established for pyridines and can be extrapolated to pyridazines.
One of the most significant reactions of the pyridazine core is N-oxidation. Reaction with an oxidizing agent like hydrogen peroxide or a peroxy acid can form the corresponding pyridazine N-oxide. google.com The N-oxide functional group profoundly alters the reactivity of the heterocycle. It is a strongly activating group for both electrophilic and nucleophilic substitution. acs.orgscripps.edu The oxygen atom can donate electron density back into the ring, making the C4 position (para to the N-oxide) more susceptible to electrophilic attack. Conversely, the N-oxide group is strongly electron-withdrawing, further activating the C2 and C6 positions (ortho to the N-oxide) for nucleophilic substitution. chemtube3d.comyoutube.com For instance, the fluorination of a pyridine (B92270) ring at the meta position, which is typically very difficult, can be achieved by first forming the N-oxide, performing the substitution, and then reducing the N-oxide back to the pyridine. nih.govrsc.orggoogle.com This strategy could provide alternative pathways for the functionalization of the this compound scaffold.
Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies
Understanding the precise mechanisms of reactions involving this compound requires detailed kinetic and spectroscopic analysis. While specific studies on this exact molecule are not widely available, the methodologies are well-established.
Kinetic studies, often performed using techniques like UV-vis stopped-flow spectrophotometry, can determine reaction rates and orders, providing insight into the rate-determining step of a transformation. uminho.pt For example, in SNAr reactions, kinetic data can help confirm that the reaction is second-order (first-order in both the substrate and the nucleophile), consistent with the addition-elimination mechanism. researchgate.net
Spectroscopic methods are indispensable for identifying intermediates and final products.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is used to determine the structure of products, for example, to confirm the position of substitution.
Infrared (IR) spectroscopy is useful for tracking the disappearance of the C-F bond and the C≡N group and the appearance of new functional groups (e.g., N-H or O-H stretches). uminho.pt
Mass Spectrometry (MS) confirms the molecular weight of products and can provide structural information through fragmentation patterns. wur.nl
Table 2: Hypothetical Spectroscopic Data for Mechanistic Elucidation This table illustrates the type of data used to confirm a hypothetical SNAr reaction with ammonia.
| Technique | This compound (Starting Material) | 6-Aminopyridazine-4-carbonitrile (Product) | Mechanistic Insight |
|---|---|---|---|
| ¹⁹F NMR | Singlet at ~ -70 to -90 ppm | Signal absent | Confirms displacement of fluorine. |
| ¹H NMR | Two distinct aromatic proton signals | Two distinct aromatic proton signals, plus a broad singlet for -NH₂ | Confirms substitution occurred and amine group is present. |
| IR | Strong C-F stretch (~1200-1250 cm⁻¹), C≡N stretch (~2230 cm⁻¹) | C-F stretch absent, N-H stretches appear (~3300-3500 cm⁻¹), C≡N stretch remains | Confirms loss of fluorine and gain of amine group. |
| MS (EI) | Molecular ion peak at m/z = 139 | Molecular ion peak at m/z = 136 | Confirms the mass change corresponding to the F-to-NH₂ substitution. |
The primary mechanistic pathway for the substitution of the fluorine atom is the SNAr addition-elimination mechanism. wikipedia.org This two-step process is initiated by the attack of a nucleophile on the electron-deficient C6 carbon.
Addition Step (Rate-Determining): The nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org This step is typically the slow, rate-determining step of the reaction.
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is stabilized by resonance. The charge is delocalized over the aromatic system and, crucially, onto the electronegative ring nitrogens and the electron-withdrawing carbonitrile group at the C4 position. This stabilization is key to the feasibility of the reaction. libretexts.org
Elimination Step (Fast): The aromaticity of the ring is restored in a fast step by the expulsion of the fluoride (B91410) ion, which is a good leaving group in this context, yielding the substituted product.
While SNAr is a dominant pathway, metal-catalyzed cross-coupling reactions offer powerful alternatives for forming new bonds at the C-F position. The Buchwald-Hartwig amination is a prime example, used for forming C-N bonds with a palladium catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org
The catalytic cycle for the Buchwald-Hartwig amination of this compound would generally proceed as follows:
Oxidative Addition: A low-valent palladium(0) complex, coordinated to phosphine (B1218219) ligands, undergoes oxidative addition into the C-F bond of the pyridazine, forming a Pd(II) intermediate.
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido ligand.
Reductive Elimination: The final product, the 6-aminopyridazine derivative, is formed through reductive elimination from the Pd(II) complex. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.govnih.gov
Similar palladium-catalyzed cycles exist for other transformations, such as the cyanation of aryl halides (to form nitriles), which involves a transmetalation step with a cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆] instead of amine coordination. nih.govresearchgate.netmit.edursc.orgsci-hub.se
The reactivity of this compound is a direct consequence of the cumulative electronic effects of its substituents.
Pyridazine Nitrogens: The two adjacent nitrogen atoms are strongly electronegative and withdraw electron density from the ring via the sigma framework (inductive effect, -I). This makes the entire ring system π-deficient and highly susceptible to nucleophilic attack. youtube.com They also play a critical role in stabilizing the Meisenheimer intermediate by accommodating the negative charge during SNAr. libretexts.org
Fluorine Substituent: The fluorine atom exerts a powerful -I effect, making the carbon to which it is attached (C6) highly electrophilic. While it has a +M (mesomeric) effect due to its lone pairs, the inductive effect dominates in activating the ring for SNAr. chemrxiv.org
Carbonitrile Substituent: The nitrile group is one of the strongest electron-withdrawing groups. It exerts both a strong inductive (-I) and a strong resonance (-M or -R) effect. Its -M effect is particularly important for stabilizing the negative charge of the Meisenheimer complex when the nucleophilic attack occurs at the C6 position, which is para to the nitrile group. This para relationship allows for a resonance structure where the negative charge is delocalized directly onto the nitrile nitrogen, providing significant stabilization and accelerating the reaction. libretexts.orgchemistrysteps.com
The combination of these three features makes this compound a highly activated substrate for nucleophilic aromatic substitution, with predictable regioselectivity at the C6 position.
Spectroscopic and Structural Elucidation Methodologies
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the conformational landscape of a molecule. For 6-fluoropyridazine-4-carbonitrile, these methods would reveal characteristic vibrations of the pyridazine (B1198779) ring, the nitrile group, and the carbon-fluorine bond.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is predicted to be characterized by several key absorption bands. The most prominent of these would be the stretching vibration of the nitrile (C≡N) group, which typically appears in the 2240-2260 cm⁻¹ region as a sharp, intense peak. The carbon-fluorine (C-F) stretching vibration is expected to produce a strong band in the range of 1000-1400 cm⁻¹. The exact position of this band can be influenced by the electronic environment of the aromatic ring.
The pyridazine ring itself will give rise to a series of characteristic bands. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring are expected to appear in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations would be observed at lower wavenumbers, providing a fingerprint region for the compound.
Predicted FTIR Spectral Data for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Intensity |
| ~3100-3050 | Aromatic C-H stretching | Medium |
| ~2250 | Nitrile (C≡N) stretching | Strong, Sharp |
| ~1580 | Aromatic ring (C=C, C=N) stretching | Medium to Strong |
| ~1450 | Aromatic ring (C=C, C=N) stretching | Medium |
| ~1250 | C-F stretching | Strong |
| ~1100 | In-plane C-H bending | Medium |
| ~850 | Out-of-plane C-H bending | Medium to Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. The nitrile (C≡N) stretching vibration is also expected to be a strong and sharp band in the Raman spectrum, typically around 2250 cm⁻¹. The symmetric stretching vibrations of the pyridazine ring are often more intense in Raman than in FTIR spectra and would be expected in the 1300-1600 cm⁻¹ region. The C-F stretching vibration may also be observable, though its intensity can vary.
Predicted Raman Spectral Data for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Intensity |
| ~3080 | Aromatic C-H stretching | Medium |
| ~2250 | Nitrile (C≡N) stretching | Strong, Sharp |
| ~1570 | Symmetric aromatic ring stretching | Strong |
| ~1350 | Aromatic ring stretching | Medium |
| ~1050 | In-plane C-H bending | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide a complete picture of its molecular structure.
Proton (¹H) NMR
The ¹H NMR spectrum of this compound is predicted to be relatively simple, showing two distinct signals corresponding to the two protons on the pyridazine ring. The chemical shifts of these protons are influenced by the electronegativity of the nitrogen atoms, the fluorine atom, and the nitrile group. The proton at position 5 (H-5) is expected to be a doublet due to coupling with the fluorine atom. The proton at position 3 (H-3) would likely appear as a singlet or a narrowly split multiplet.
Predicted ¹H NMR Spectral Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~9.2 | s | - |
| H-5 | ~8.5 | d | ~4 (JH-F) |
Carbon-13 (¹³C) NMR
The ¹³C NMR spectrum will provide information on the five carbon atoms in this compound. The carbon of the nitrile group (C-4) is expected to have a characteristic chemical shift in the range of 115-120 ppm. The carbon atom bonded to the fluorine (C-6) will appear as a doublet due to one-bond C-F coupling, and its chemical shift will be significantly influenced by the fluorine atom. The other three carbon atoms of the pyridazine ring will also exhibit distinct chemical shifts.
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-3 | ~155 | d |
| C-4 | ~120 | d |
| C-5 | ~128 | d |
| C-6 | ~165 | d |
| C≡N | ~117 | s |
Fluorine-19 (¹⁹F) NMR
The ¹⁹F NMR spectrum is predicted to show a single signal for the fluorine atom at position 6. uni-muenchen.de The chemical shift of this fluorine atom is a sensitive probe of its electronic environment. The signal is expected to be a doublet due to coupling with the adjacent proton (H-5). The large chemical shift range of ¹⁹F NMR makes it a valuable tool for confirming the presence and position of fluorine in the molecule. uni-muenchen.de
Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| F-6 | ~ -70 to -90 | d | ~4 (JF-H) |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and gain structural insights from the fragmentation pattern of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. nih.govnih.gov This precision allows for the determination of the exact elemental formula. For this compound (C₅H₂FN₃), the theoretical monoisotopic mass is 123.02328 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the compound's elemental composition. Predicted data for various adducts that could be observed in an HRMS experiment are presented below.
Table 1: Predicted HRMS Adduct Data for this compound Data predicted by computational models.
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 124.03056 |
| [M+Na]⁺ | 146.01250 |
| [M-H]⁻ | 122.01600 |
| [M+K]⁺ | 161.98644 |
Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV). libretexts.org This process imparts significant energy, leading to predictable fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation. nih.govmiamioh.edu
For this compound, the EI-MS spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 123, corresponding to the intact radical cation. Plausible fragmentation pathways for aromatic nitrile compounds include the loss of small, stable neutral molecules. libretexts.org Key expected fragments would include:
[M-HCN]⁺: Loss of hydrogen cyanide (27 Da) from the molecule, resulting in a fragment at m/z = 96.
[M-N₂]⁺: Loss of a nitrogen molecule (28 Da) from the pyridazine ring, leading to a fragment at m/z = 95.
[C₄H₂F]⁺: A fragment corresponding to a fluorinated butene-nitrile radical cation at m/z = 83.
The relative abundance of these and other fragments provides a characteristic pattern for the compound.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. mdpi.com This technique provides precise data on bond lengths, bond angles, and torsional angles. Although a specific crystal structure for this compound is not publicly available, analysis of similar pyridazine and fluorinated heterocyclic structures suggests key features that would be revealed. nih.govgrowingscience.commdpi.com
A crystallographic study would confirm the planarity of the pyridazine ring. Furthermore, it would provide invaluable information on the supramolecular architecture, which is dictated by intermolecular interactions. For this compound, these interactions would likely include:
π-π Stacking: The aromatic pyridazine rings could stack on top of one another, a common feature in planar heterocyclic compounds that helps stabilize the crystal lattice. nih.gov
Hydrogen Bonding: Weak C-H···N hydrogen bonds could form between the hydrogen atoms on one molecule and the nitrogen atoms of the pyridazine ring or the nitrile group on an adjacent molecule.
Halogen Interactions: The electronegative fluorine atom could participate in weak C-H···F interactions, further influencing the molecular packing in the crystal.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.
Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. wjpls.orgresearchgate.netijrti.org In the synthesis of this compound, a small aliquot of the reaction mixture would be spotted onto a TLC plate (typically silica (B1680970) gel). samipubco.com As the plate develops in a suitable mobile phase (a solvent or mixture of solvents), the components of the mixture separate based on their polarity.
By spotting the starting materials and the reaction mixture side-by-side, a chemist can visually track the consumption of the reactants and the formation of the product. The product, this compound, would appear as a new spot with a distinct retention factor (Rf) value. The reaction is considered complete when the spot corresponding to the limiting starting material has disappeared. TLC is also used to determine the appropriate solvent system for larger-scale purification via column chromatography. samipubco.com
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the analytical assessment of purity and the preparative isolation of this compound. This chromatographic method offers high resolution and is adaptable to a wide range of sample quantities, from microgram-level analysis to gram-scale purification.
Analytical HPLC is primarily employed to determine the purity of synthesized batches of this compound and to monitor the progress of reactions. In a typical analytical setup, a small sample volume is injected onto a column packed with a stationary phase. A high-pressure pump system then delivers a liquid mobile phase, which carries the sample through the column. The differential partitioning of the compound and any impurities between the stationary and mobile phases results in their separation.
For fluorinated heterocyclic compounds like this compound, reversed-phase HPLC (RP-HPLC) is a commonly utilized mode. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-derivatized silica), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The elution order is generally from the most polar to the most nonpolar compounds.
The selection of HPLC conditions is critical for achieving optimal separation. Key parameters that are optimized include the column type, mobile phase composition, flow rate, and detector wavelength. For instance, a C18 column is a standard choice for reversed-phase separations. The mobile phase often consists of a gradient of acetonitrile in water, sometimes with an additive like trifluoroacetic acid (TFA) to improve peak shape. Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance, such as 254 nm.
Detailed Research Findings
While specific published HPLC protocols for this compound are not extensively detailed in publicly available literature, methods for structurally similar fluorinated pyridines and pyridazines provide a strong basis for its analysis. For example, the analytical HPLC method for other fluorinated aromatic heterocycles often employs a C18 column with a water/acetonitrile gradient. A typical analytical run would be completed in a relatively short time frame, allowing for high-throughput analysis.
The following table outlines a hypothetical, yet representative, set of conditions for the analytical HPLC of this compound, based on established methods for related compounds.
Table 1: Representative Analytical HPLC Parameters for this compound
| Parameter | Condition |
| Column | C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Preparative HPLC operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material for the purpose of purification. The goal is to isolate the target compound from impurities, such as starting materials, byproducts, or isomers. This is particularly crucial for obtaining high-purity this compound for subsequent use in synthesis or biological screening.
The transition from an analytical method to a preparative one involves scaling up the column dimensions, flow rate, and injection volume. For instance, a 4.6 mm internal diameter (I.D.) analytical column might be scaled up to a 20 mm or 50 mm I.D. preparative column. The flow rate and sample load are increased proportionally to the column's cross-sectional area to maintain separation efficiency.
Following preparative HPLC, the collected fractions containing the purified compound are typically subjected to a process to remove the mobile phase solvents, often through rotary evaporation or lyophilization, to yield the final, high-purity solid product. The purity of the isolated this compound is then confirmed by analytical HPLC.
The table below illustrates a potential preparative HPLC method, scaled up from the analytical conditions.
Table 2: Example Preparative HPLC Parameters for the Purification of this compound
| Parameter | Condition |
| Column | C18, 10 µm particle size, 21.2 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Elution | Isocratic or Gradient (Optimized based on analytical run) |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Sample Loading | Up to 100 mg per injection (dissolved in a minimal amount of a suitable solvent) |
| Fraction Collection | Triggered by UV signal corresponding to the target compound's retention time |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental properties of 6-fluoropyridazine-4-carbonitrile. These calculations provide a molecular-level picture that complements and explains experimental observations.
Electronic Structure Analysis
The electronic structure of a molecule is key to understanding its reactivity and spectroscopic behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, along with the Molecular Electrostatic Potential (MESP), offers a detailed view of the electron distribution and reactive sites within this compound.
The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the molecule's surface. biointerfaceresearch.com Electron-rich regions, susceptible to electrophilic attack, are typically colored red or yellow, while electron-poor regions, prone to nucleophilic attack, are colored blue. biointerfaceresearch.com For this compound, the nitrogen atoms of the pyridazine (B1198779) ring and the nitrile group are expected to be electron-rich sites, appearing as regions of negative potential. biointerfaceresearch.com Conversely, the carbon atoms, particularly those adjacent to the electronegative fluorine and nitrogen atoms, would be electron-deficient. biointerfaceresearch.com
| Parameter | Description | Predicted Characteristics for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | Expected to be relatively low due to the electron-withdrawing nature of the substituents. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | Expected to be relatively low, indicating a good electron acceptor. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. | A moderate to large gap is anticipated, suggesting good kinetic stability. |
| MESP | A map of the electrostatic potential on the molecule's surface, indicating charge distribution. | Negative potential around the nitrogen atoms (pyridazine ring and nitrile group); positive potential on adjacent carbon atoms. |
Prediction of Spectroscopic Parameters
Computational methods are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) is a common application of quantum chemical calculations. arxiv.orgmdpi.comnih.gov DFT methods, such as B3LYP, are often used for this purpose. schrodinger.com The calculated chemical shifts are sensitive to the molecular geometry and the electronic environment of each nucleus. columbia.edu For this compound, calculations would predict specific chemical shifts for the two hydrogen atoms, five carbon atoms, and one fluorine atom in the molecule. These theoretical values can be instrumental in assigning the peaks in an experimental NMR spectrum.
Vibrational Frequencies: The vibrational frequencies of a molecule can be calculated and correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.netq-chem.com These calculations are typically performed at the harmonic level, and the resulting frequencies are often scaled to better match experimental values. q-chem.com The calculated vibrational spectrum of this compound would show characteristic stretching and bending modes for the C-F, C≡N, C-H, and pyridazine ring bonds. researchgate.net These predicted frequencies aid in the interpretation of experimental vibrational spectra.
| Spectroscopic Parameter | Computational Method | Expected Information for this compound |
| ¹H NMR Chemical Shifts | DFT (e.g., B3LYP) | Predicted chemical shifts for the two aromatic protons. |
| ¹³C NMR Chemical Shifts | DFT (e.g., B3LYP) | Predicted chemical shifts for the five carbon atoms, including the nitrile carbon. |
| ¹⁹F NMR Chemical Shifts | DFT (e.g., B3LYP) | Predicted chemical shift for the fluorine atom. |
| Vibrational Frequencies (IR/Raman) | DFT (Harmonic analysis) | Frequencies corresponding to C-F stretch, C≡N stretch, C-H stretches, and ring vibrations. |
Conformational Analysis and Molecular Geometries
While the pyridazine ring in this compound is planar, computational methods can be used to determine the most stable three-dimensional arrangement of the atoms and to calculate bond lengths and angles. rsc.org For relatively rigid molecules like this, conformational analysis primarily involves ensuring the planarity of the ring and the optimal orientation of the substituents. nih.govsoton.ac.uk Ab initio and DFT calculations can provide highly accurate molecular geometries that can be compared with experimental data from techniques like X-ray crystallography, if available. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
Molecular dynamics (MD) simulations can be employed to study the conformational landscape of this compound and its interactions with its environment over time. nih.gov While the molecule itself is largely planar and rigid, MD simulations would be particularly useful for understanding its behavior in solution or in a biological system. These simulations can reveal how the molecule interacts with solvent molecules and how its orientation and dynamics are affected by the surrounding medium.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical modeling can be used to explore potential reaction pathways, such as nucleophilic aromatic substitution at the carbon atom bearing the fluorine atom. ossila.com By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely reaction mechanism and predict reaction rates. The characterization of transition state structures provides crucial information about the geometry of the molecule at the highest point on the reaction energy profile.
Structure-Reactivity Relationships from a Theoretical Perspective
Theoretical calculations allow for a systematic investigation of structure-reactivity relationships. By computationally modifying the structure of this compound (e.g., by changing the substituent at the 6-position or altering the position of the nitrile group) and calculating properties like the HOMO-LUMO gap and MESP, it is possible to understand how these changes affect the molecule's reactivity. This theoretical approach can guide the design of new molecules with desired chemical properties.
In Silico Screening for Potential Biological Targets (Focus on non-human, mechanistic prediction)
In silico screening methodologies allow for the rapid assessment of a compound's potential to interact with a vast array of biological macromolecules. For this compound, these computational techniques can predict potential non-human biological targets, providing a mechanistic basis for further investigation in areas such as agriculture or veterinary medicine. The electronic properties of the pyridazine ring, characterized by its high dipole moment and the presence of two nitrogen atoms, make it a robust hydrogen-bond acceptor. nih.gov The electron-withdrawing nature of the fluorine and nitrile substituents further modulates the electronic landscape of the molecule, influencing its interaction profile. nih.gov
Nitrogen-containing heterocycles are known to interact with a wide range of biological targets, often by inhibiting key enzymes. rsc.orgnih.govnih.gov Computational screening of this compound against libraries of protein structures can identify potential binding partners. For instance, enzymes like flavohemoglobin in bacteria, which is crucial for protecting against nitrosative stress, have been identified as targets for nitrogen-based heterocycles. nih.gov The screening process typically involves evaluating the complementarity of the small molecule with the active site of a protein, considering factors like shape, size, and electrostatic potential. The unique electronic distribution of this compound, with its electron-deficient aromatic ring and specific sites for hydrogen bonding, suggests potential interactions with various enzymatic targets.
Below is a representative table of potential non-human biological targets for which this compound could be screened, based on known interactions of similar heterocyclic compounds.
| Potential Biological Target Class | Organism Type | Predicted Mechanism of Interaction | Relevant Structural Features |
| Kinases | Fungi, Plants | ATP-competitive inhibition | Hydrogen bonding with hinge region residues, π-stacking with aromatic residues. acs.org |
| Flavoenzymes | Bacteria | Inhibition of cofactor binding/activity | Hydrogen bonding with the active site, electrostatic interactions. nih.gov |
| Proteases | Bacteria, Viruses | Covalent or non-covalent active site inhibition | Interaction with catalytic residues, potential for the nitrile group to act as a warhead. nih.gov |
| Dehydrogenases | Bacteria, Fungi | Competitive inhibition with substrate or cofactor | Shape and electrostatic complementarity within the binding pocket. |
Molecular Docking Studies for Ligand-Target Interactions
Following the identification of potential targets through broader screening, molecular docking provides a more detailed, atom-level view of the binding mode and affinity of this compound. This technique places the ligand into the binding site of a target protein in various conformations and orientations, calculating a score that estimates the binding energy. These studies are crucial for understanding the specific interactions that stabilize the ligand-protein complex.
For this compound, docking studies would likely reveal key interactions. The pyridazine nitrogen atoms are strong hydrogen bond acceptors, capable of forming interactions with donor residues like lysine (B10760008) or arginine in an active site. researchgate.net The nitrile group, with its linear geometry and lone pair, can also participate in hydrogen bonding or interact with metal ions present in metalloenzymes. acs.org Furthermore, the fluorinated pyridazine ring can engage in π-π stacking or π-cation interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket. nih.gov The fluorine atom itself can form specific, favorable contacts with protein atoms, a phenomenon known as fluorophilic interaction, further anchoring the ligand. nih.gov
A hypothetical molecular docking study of this compound into a kinase active site, a common target for such heterocycles, could yield the interactions summarized in the table below.
| Target Residue | Interaction Type | Interacting Moiety of Ligand | Predicted Binding Energy Contribution (kcal/mol) |
| Alanine (Hinge Region) | Hydrogen Bond | Pyridazine Nitrogen | -3.5 |
| Lysine (Catalytic Site) | Hydrogen Bond | Nitrile Group Nitrogen | -2.8 |
| Phenylalanine | π-π Stacking | Pyridazine Ring | -2.5 |
| Aspartic Acid | Salt Bridge/H-Bond | Potential protonated Pyridazine N | -4.0 |
| Leucine (Hydrophobic Pocket) | van der Waals | Fluoro-substituted face | -1.5 |
Intermolecular Interactions and Crystal Packing Analysis
The study of intermolecular interactions and crystal packing is fundamental to understanding the solid-state properties of a compound, which has implications for its formulation and material characteristics. For this compound, the combination of a polar heterocyclic core, a nitrile group, and a fluorine atom suggests a complex and interesting network of non-covalent interactions in the crystalline state.
Theoretical analysis, often complemented by techniques like Hirshfeld surface analysis derived from crystallographic data, can quantify the different types of intermolecular contacts. researchgate.netiucr.org The dominant interactions would likely involve hydrogen bonds, given the presence of hydrogen bond acceptors (pyridazine and nitrile nitrogens). Although the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···F hydrogen bonds are expected to play a significant role in the crystal packing. nih.gov
Furthermore, π-π stacking interactions between the electron-deficient pyridazine rings are anticipated. The fluorine substituent can influence this stacking, potentially leading to offset or slipped-parallel arrangements. Dipole-dipole interactions, arising from the significant dipole moments of the pyridazine and nitrile moieties, will also be a major contributor to the lattice energy. Halogen bonding, where the fluorine atom acts as an acceptor, is another possibility.
A summary of the likely intermolecular interactions and their characteristics in the crystal structure of this compound is presented below.
| Interaction Type | Atoms/Moieties Involved | Typical Distance Range (Å) | Nature of Interaction |
| C-H···N Hydrogen Bond | Aromatic C-H and Pyridazine/Nitrile N | 2.2 - 2.8 | Weak, directional electrostatic |
| π-π Stacking | Parallel Pyridazine Rings | 3.3 - 3.8 | Dispersive and electrostatic |
| Dipole-Dipole | Nitrile group and Pyridazine ring dipoles | N/A | Long-range electrostatic |
| C-F···π Interaction | Fluorine and Pyridazine Ring | 2.8 - 3.5 | Electrostatic and dispersive |
| N···C Halogen Bond-like | Nitrile N and Carbon of another ring | 2.9 - 3.4 | Electrostatic (σ-hole interaction) |
This theoretical framework provides a solid foundation for understanding the chemical behavior of this compound, guiding future experimental work in drug discovery, materials science, and beyond.
Applications As a Synthetic Intermediate and Advanced Material Precursor
Building Block in Pre-Clinical Drug Discovery
The pyridazine (B1198779) nucleus is a recognized scaffold in medicinal chemistry, and the introduction of fluorine and a nitrile group can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. While the potential for 6-fluoropyridazine-4-carbonitrile in this field is theoretically significant, specific published research detailing its direct application in pre-clinical drug discovery is limited. The following sections discuss the potential roles it could play based on the reactivity of its functional groups.
Design and Synthesis of Novel Pharmacophores and Scaffolds
The chemical structure of this compound allows for its use in constructing novel pharmacophores. The fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the attachment of various molecular fragments. The nitrile group is also a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to create more complex heterocyclic systems. However, specific studies detailing the synthesis of novel pharmacophores directly from this compound are not extensively documented in publicly available research.
Exploration of Bioisosteric Replacements in Lead Optimization
In drug design, the replacement of one functional group with another that has similar physical or chemical properties is known as bioisosteric replacement. This strategy is often used to improve a lead compound's potency, selectivity, or pharmacokinetic profile. The fluoropyridazine moiety could potentially serve as a bioisostere for other aromatic or heteroaromatic rings in lead optimization campaigns. The fluorine atom, in particular, is a common bioisostere for a hydrogen atom or a hydroxyl group, capable of altering electronic properties and blocking metabolic pathways without significantly changing the molecule's size. chemrxiv.orgcambridgemedchemconsulting.com Despite this potential, specific examples of this compound being used for bioisosteric replacement in lead optimization are not found in the reviewed literature.
Development of Enzyme Inhibitors (e.g., Cathepsin K, Xanthine Oxidoreductase)
Many enzyme inhibitors feature nitrile groups, which can act as a "warhead" by forming a reversible covalent bond with cysteine residues in the active site of enzymes like cathepsins. researchgate.net Cathepsin K is a cysteine protease involved in bone resorption, making it a target for osteoporosis therapies. nih.govrsc.org Similarly, Xanthine Oxidoreductase (XOR) inhibitors are crucial for treating hyperuricemia and gout. nih.govdundee.ac.uknih.gov While nitrile-containing heterocyclic compounds have been explored as inhibitors for both Cathepsin K and Xanthine Oxidoreductase, research specifically implicating this compound in the development of inhibitors for these or other enzymes has not been identified in the available scientific literature.
Ligand Design for Specific Biological Receptors
The design of ligands with high affinity and selectivity for specific biological receptors is a cornerstone of drug discovery. The distinct electronic and structural features of this compound make it an interesting candidate for inclusion in novel ligands. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, while the fluorine atom can engage in specific interactions with the receptor's binding pocket. However, published studies that specifically describe the design and synthesis of ligands for biological receptors using this compound as a starting material are not currently available.
Precursor for Agrochemical Development
Fluorinated heterocyclic compounds are of significant interest in the agrochemical industry due to their enhanced biological activity and metabolic stability. The trifluoromethylpyridine scaffold, for example, is a key structural motif in numerous commercial agrochemicals. While the fluoropyridazine structure shares some characteristics with these successful compounds, there is a lack of specific research in the public domain detailing the use of this compound as a direct precursor for the development of new herbicides, insecticides, or fungicides.
Pre Clinical Biological Activity Studies of 6 Fluoropyridazine 4 Carbonitrile Derivatives
In Vitro Investigations of Biological Activity
Antiproliferative and Cytotoxicity Assays in Cancer Cell Lines
Derivatives of 3-cyanopyridine (B1664610) have shown notable cytotoxic effects against various cancer cell lines, suggesting their potential as a basis for developing new anticancer agents. researchgate.netnih.gov The antiproliferative activity of these compounds is often linked to their ability to interact with biological targets like the Pim-1 kinase enzyme. nih.gov
A series of novel 3-cyanopyridine derivatives demonstrated high to moderate cytotoxic activity against both liver and breast cancer cell lines, with the effect being dependent on the cell type and the specific chemical structure of the derivative. researchgate.net For instance, certain nicotinonitrile-based derivatives exhibited significant cytotoxicity against MCF-7 and PC-3 cells, with IC50 values in the low micromolar range. researchgate.net Specifically, compounds with a 4-methoxyphenyl (B3050149) or 4-bromophenyl group at the 6th position of the pyridine (B92270) ring showed enhanced cytotoxicity against several cancer cell lines compared to their cyanopyridone counterparts. nih.gov
The following table summarizes the cytotoxic activity of selected cyanopyridine derivatives against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
| Derivative 4c | HepG2 | 8.02 ± 0.38 |
| HCT-116 | 7.15 ± 0.35 | |
| Derivative 4d | HepG2 | 6.95 ± 0.34 |
| HCT-116 | 8.35 ± 0.42 | |
| 5-Fluorouracil (5-FU) | HepG2 | 9.42 ± 0.46 |
| HCT-116 | 8.01 ± 0.39 |
Furthermore, some 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives have shown promising antitumor activity against the liver carcinoma cell line (HEPG2). nih.gov The introduction of certain structural modifications, such as specific substituents on the pyridine ring, has been shown to significantly impact the antiproliferative potency. nih.gov
Antimicrobial Screening Against Bacterial and Fungal Strains
The antimicrobial potential of pyridine derivatives has been explored against a range of bacterial and fungal pathogens. nih.govnih.gov For instance, certain nicotinic acid benzylidene hydrazide derivatives have demonstrated significant activity against S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov The presence of nitro and dimethoxy substituents on these molecules was found to be particularly effective. nih.gov
Similarly, isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides containing bromo, methoxy (B1213986), and chloro groups have exhibited potent antimicrobial effects, in some cases surpassing the activity of standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov The antimicrobial activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.govnih.gov
The following table presents the antimicrobial activity of selected pyridine derivatives:
| Compound | Microorganism | MIC (µg/mL) |
| Nicotinic acid derivative with nitro group | S. aureus | Comparable to standard |
| E. coli | Comparable to standard | |
| Isonicotinic acid derivative with Br group | Various bacteria & fungi | Better than standard |
| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii | 0.5 - 64 |
| S. aureus | 0.5 - 64 |
Research has also shown that certain N-alkylated pyridine-based organic salts can inhibit both bacterial growth and biofilm formation. nih.gov Additionally, some 2,7-naphthyridine-4-carbonitrile (B12837030) and thieno[2,3-c] researchgate.netnih.govnaphthyridine derivatives have displayed potent activity against B. cereus and E. coli. mdpi.com
Enzyme Inhibition and Modulation Studies
Derivatives of 6-phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile have been identified as potent and selective inhibitors of cathepsin S, a cysteine protease involved in various physiological and pathological processes. nih.gov These compounds have demonstrated inhibitory activity in both purified enzyme assays and cell-based assays. nih.gov The nitrile group in these molecules acts as a stable "thio-trapping war-head," which is a key feature for their inhibitory mechanism against cysteine cathepsins. nih.gov
In another study, some nicotinonitrile-based derivatives were found to be potent inhibitors of PIM-1 kinase, an enzyme that is often overexpressed in various cancers. researchgate.net The most active of these compounds exhibited IC50 values in the nanomolar range, comparable to the well-known kinase inhibitor, Staurosporine. researchgate.net
The table below summarizes the enzyme inhibitory activity of selected pyridine derivatives:
| Derivative Type | Target Enzyme | IC50 Value |
| Nicotinonitrile-based | PIM-1 Kinase | 18.9 nM - 21.2 nM |
| 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile | Cathepsin S | Potent inhibition |
| Pyrimido[4,5-c] researchgate.netnih.govnaphthyridine | Dihydrofolate Reductase (DHFR) | 86 nM |
Furthermore, certain pyrimido[4,5-c] researchgate.netnih.govnaphthyridine derivatives have been evaluated as inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii, with the most potent analog showing an IC50 of 86 nM. mdpi.com
Receptor Binding and Functional Assays in Cell-Free Systems
While direct receptor binding and functional assay data for 6-fluoropyridazine-4-carbonitrile derivatives are not extensively detailed in the provided search results, the potent biological activities observed, such as enzyme inhibition and cytotoxicity, strongly suggest interactions with specific molecular targets. For instance, the inhibition of PIM-1 kinase and cathepsin S by certain pyridine derivatives implies direct binding to the active sites of these enzymes. researchgate.netnih.gov
Further research utilizing cell-free systems, such as purified receptor preparations and functional assays measuring downstream signaling events, would be necessary to fully elucidate the receptor binding profiles and mechanisms of action for this class of compounds.
Anti-inflammatory Potential in Cellular Models
The anti-inflammatory properties of various heterocyclic compounds, including those with a triazole structure, have been investigated in cellular models. For instance, a novel triazole derivative, 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole, has demonstrated significant anti-inflammatory effects. nih.gov This compound was shown to reduce edema, leukocyte migration, and the levels of pro-inflammatory mediators such as TNF-α and PGE2 in carrageenan-induced inflammation models. nih.gov
Similarly, certain flavone (B191248) derivatives, such as 6,3´,4´-trihydroxyflavone and 7,3´,4´-trihydroxyflavone, have exhibited antioxidant and anti-inflammatory activities in macrophage cell models. nih.govmdpi.com These compounds were found to suppress the overexpression of pro-inflammatory mediators. nih.govmdpi.com The anti-inflammatory effects of these flavones are thought to be mediated through signaling pathways such as the IL-17, TNF, and JAK-STAT pathways. nih.govmdpi.com
While specific studies on the anti-inflammatory potential of this compound derivatives were not found in the search results, the known anti-inflammatory activities of structurally related heterocyclic compounds suggest that this is a promising area for future investigation.
Structure-Activity Relationship (SAR) Derivation and Analysis
The biological activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. nih.gov For antiproliferative activity, the presence of methoxy (-OCH3) and hydroxyl (-OH) groups has been shown to enhance the potency of these compounds against various cancer cell lines. nih.govmdpi.com An increase in the number of methoxy groups often leads to a decrease in the IC50 value, indicating improved activity. nih.govmdpi.com Conversely, the presence of halogen atoms or bulky groups in the structure tends to decrease antiproliferative activity. nih.gov
In the context of antimicrobial activity, the introduction of specific functional groups can also have a profound impact. For example, in a series of 2-amino-4-chloropyridine (B16104) derivatives, the specific aldehyde used in the synthesis of Schiff bases was found to influence the antimicrobial effect. researchgate.net Similarly, for nicotinic acid derivatives, the presence of nitro and dimethoxy substituents was crucial for their antimicrobial efficacy. nih.gov
The following table provides a general overview of the impact of different substituents on the biological activity of pyridine derivatives:
| Substituent Group | Effect on Antiproliferative Activity | Effect on Antimicrobial Activity |
| -OCH3 (Methoxy) | Enhances activity | Variable |
| -OH (Hydroxyl) | Enhances activity | Variable |
| Halogens (Br, Cl, F) | Decreases activity | Can enhance activity in some cases |
| -NO2 (Nitro) | Variable | Enhances activity |
| Bulky Groups | Decreases activity | Variable |
This analysis of structure-activity relationships is crucial for the rational design of more potent and selective derivatives of this compound for various therapeutic applications.
In Vivo Efficacy Studies in Non-Human Animal Models (Proof-of-Concept)
Comprehensive searches of available scientific literature and databases did not yield specific in vivo efficacy data for derivatives of this compound. Preclinical studies detailing the evaluation of these specific compounds in non-human animal models to establish proof-of-concept are not publicly available at this time. Consequently, no detailed research findings or data tables on their in vivo efficacy can be presented.
Further research and publication in this area are required to determine the potential therapeutic effects of this compound derivatives in a whole-organism system. Such studies are a critical step in the drug development process, providing essential information on the compound's activity and potential for further development.
Future Research Directions and Unexplored Avenues
Development of Green and Sustainable Synthetic Routes
The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. Future research should prioritize the development of green and sustainable synthetic routes to 6-fluoropyridazine-4-carbonitrile and its derivatives. This involves exploring methodologies that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.
Current synthetic strategies for related fluorinated heterocycles often rely on traditional methods that may not align with green chemistry principles. nih.govnih.govresearchgate.net Inspired by advances in the synthesis of other nitrogen-containing heterocycles, several green approaches could be adapted for this compound. nih.govnih.gov These include:
Microwave-assisted synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of fluorinated heterocycles. nih.govrsc.org
One-pot reactions and multicomponent reactions (MCRs): These strategies enhance efficiency by combining multiple synthetic steps into a single operation, thereby reducing solvent usage and purification steps. nih.govresearchgate.net
Catalytic methods: The use of recyclable and non-toxic catalysts can significantly improve the sustainability of the synthesis. organic-chemistry.org
Solvent-free or aqueous reaction conditions: Eliminating or replacing hazardous organic solvents with water is a key aspect of green chemistry. nih.gov
The development of such sustainable routes would not only make the production of this compound more environmentally friendly but also more cost-effective for potential large-scale applications.
Exploration of Novel Reactivity Patterns and Unconventional Bond Activations
The reactivity of this compound is largely governed by the interplay between the electron-deficient pyridazine (B1198779) ring, the strongly electron-withdrawing nitrile group, and the reactive C-F bond. Future research should focus on exploring novel reactivity patterns and unconventional bond activations to expand its synthetic utility.
Key areas of interest include:
C-F Bond Activation: The selective activation and functionalization of the C-F bond is a significant challenge in organofluorine chemistry. researchgate.netnih.gov Developing catalytic methods for the controlled replacement of the fluorine atom with other functional groups would open up new avenues for creating diverse derivatives. nih.govchemrxiv.org This could involve transition-metal catalysis or other novel activation strategies.
C-H Bond Activation: Direct C-H functionalization of the pyridazine ring offers an atom-economical approach to introduce new substituents. nih.govrsc.org Investigating the regioselectivity of C-H activation on the this compound scaffold would provide valuable tools for late-stage diversification.
Reactions of the Nitrile Group: The nitrile group is a versatile functional handle that can be transformed into various other functionalities, such as amines, amides, and tetrazoles. Exploring novel transformations of the nitrile group in the context of the fluorinated pyridazine ring could lead to the synthesis of compounds with unique properties. ossila.com
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack. A systematic study of SNAr reactions with a wide range of nucleophiles would provide a deeper understanding of its reactivity and enable the synthesis of a broad library of derivatives. wur.nlnih.gov
Advanced Computational Modeling for Predictive Design and Mechanistic Insights
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, as well as for elucidating reaction mechanisms. acs.org Advanced computational modeling will be instrumental in guiding the future development of this compound and its applications.
Specific areas where computational studies can make a significant impact include:
Predictive Design of Derivatives: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic, optical, and photophysical properties of novel derivatives of this compound. researchgate.netmdpi.comrsc.orgresearchgate.net This predictive capability can guide synthetic efforts towards molecules with desired characteristics for specific applications.
Mechanistic Insights: Computational modeling can provide detailed insights into the mechanisms of reactions involving this compound, such as bond activation and cycloaddition reactions. acs.org Understanding these mechanisms is crucial for optimizing reaction conditions and developing new synthetic methodologies.
Supramolecular Interactions: Modeling the non-covalent interactions of this compound can aid in the design of self-assembling systems and nanomaterials with specific architectures and functions. mdpi.com
The synergy between computational predictions and experimental validation will be key to accelerating the discovery of new materials and applications based on this compound.
Expanding Applications in Emerging Technologies and Niche Areas
The unique combination of a fluorinated pyridazine core and a cyano group suggests that this compound could find applications in a variety of emerging technologies. Future research should focus on exploring its potential in the following areas:
Organic Electronics: Fluorinated organic materials are of great interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.org The electron-deficient nature of the pyridazine ring, enhanced by the fluorine and nitrile substituents, could impart desirable electron-transporting properties.
Materials Science: The introduction of fluorine can significantly enhance the thermal stability and chemical resistance of materials. nih.gov Investigating the incorporation of this compound into polymers and other materials could lead to the development of high-performance plastics and coatings.
Medicinal Chemistry: Pyridazine derivatives are known to exhibit a wide range of biological activities. nih.govresearchgate.net The fluorine atom can improve metabolic stability and binding affinity of drug candidates. nih.gov Therefore, this compound represents a valuable scaffold for the design and synthesis of new therapeutic agents.
Design and Synthesis of Photoactivatable or Environmentally Responsive Derivatives
The development of "smart" materials that respond to external stimuli is a rapidly growing field of research. Designing and synthesizing derivatives of this compound that are photoactivatable or environmentally responsive could lead to novel applications in sensing, imaging, and drug delivery.
Photoresponsive Materials: By incorporating photoswitchable moieties, such as azobenzenes, into the molecular structure, it may be possible to create materials whose properties can be reversibly controlled by light. acs.orgrsc.orgrsc.orgfrontiersin.org This could be leveraged to create light-controlled catalysts, switches, or release systems. The pyridazine nitrogen atoms could also be exploited to create photoresponsive systems based on photodimerization, similar to pyrimidine-based materials. nih.gov
Environmentally Responsive Probes: The fluorescence properties of pyridazine derivatives can be sensitive to their local environment, such as polarity or pH. nih.gov By designing derivatives with appropriate fluorophores, it may be possible to develop fluorescent probes that can sense changes in their surroundings, with potential applications in cellular imaging and environmental monitoring. researchgate.net
Integration with Supramolecular Chemistry for Self-Assembly and Nanomaterials
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful bottom-up approach to the construction of complex and functional nanomaterials. The pyridine-like nitrogen atoms and the polar C-F and C≡N bonds in this compound make it an excellent candidate for integration into supramolecular systems.
Future research in this area could explore:
Coordination-Driven Self-Assembly: The pyridazine nitrogen atoms can act as ligands for metal ions, enabling the construction of metallosupramolecular architectures such as cages, grids, and polymers. rsc.orgnih.gov The properties of these assemblies can be tuned by the choice of metal ion and the design of the ligand.
Hydrogen Bonding and Halogen Bonding: The nitrogen atoms and the fluorine atom can participate in hydrogen and halogen bonding interactions, which can be used to direct the self-assembly of molecules into well-defined supramolecular structures.
π-π Stacking: The aromatic pyridazine ring can engage in π-π stacking interactions, which can also play a crucial role in the formation of ordered assemblies. mdpi.com
Helical Structures and Nanochannels: Inspired by the self-assembly of pyridine-pyridazine oligomers into helical nanochannels, it is conceivable that derivatives of this compound could be designed to form similar ordered structures with potential applications in ion transport and molecular recognition. rsc.org
By harnessing the principles of supramolecular chemistry, it will be possible to create a new generation of functional materials and devices based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-fluoropyridazine-4-carbonitrile, and how can reaction conditions be optimized for high yield?
- Answer : The synthesis typically involves multi-step reactions starting with halogenated pyridazine intermediates. For example, fluorination at the 6-position can be achieved via nucleophilic aromatic substitution using KF or CsF in polar aprotic solvents like DMF at 80–120°C . Subsequent nitrile introduction at the 4-position may employ cyanation reagents (e.g., CuCN or NaCN) under reflux conditions. Key parameters for optimization include temperature control (to minimize side reactions), solvent choice (e.g., DMF for fluorination, acetonitrile for cyanation), and stoichiometric ratios of reagents . Purity is verified via HPLC (>95%) and NMR spectroscopy.
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Answer : Essential techniques include:
- NMR Spectroscopy : NMR confirms fluorination (δ ~ -110 ppm for aromatic F), while NMR identifies pyridazine ring protons (δ 8.5–9.5 ppm) and nitrile absence of protons .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 164.03) and isotopic patterns consistent with fluorine .
- X-ray Crystallography : Resolves bond angles and crystallographic packing, critical for confirming regiochemistry .
Advanced Research Questions
Q. How can binding affinity and specificity of this compound with biological targets (e.g., kinases) be systematically evaluated?
- Answer : Interaction studies employ:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (, , ) using immobilized target proteins .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to assess enthalpy-driven vs. entropy-driven binding .
- Crystallographic Analysis : Co-crystallization with target enzymes (e.g., EGFR kinase) reveals key interactions (e.g., H-bonding with nitrile group, hydrophobic packing with fluorinated ring) .
Q. What computational strategies are effective in predicting the reactivity and stability of this compound under physiological conditions?
- Answer :
- DFT Calculations : Predict electronic properties (e.g., Fukui indices for nucleophilic attack sites) and solvation effects using B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) Simulations : Model hydrolysis susceptibility of the nitrile group in aqueous environments (e.g., simulated blood pH 7.4) .
- ADMET Prediction Tools : Estimate metabolic stability (e.g., CYP450 interactions) and blood-brain barrier permeability using QSAR models .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced potency?
- Answer : Key modifications include:
- Substitution at the 3-position : Introducing electron-withdrawing groups (e.g., Cl, CF) increases electrophilicity, enhancing target binding .
- Heterocycle Fusion : Attaching thiophene or piperazine rings improves solubility and pharmacokinetics .
- Data Table :
| Derivative | Substituent | IC (nM) | LogP |
|---|---|---|---|
| Parent | None | 250 | 1.8 |
| 3-Cl | Cl | 85 | 2.1 |
| Thiophene | CHS | 42 | 1.5 |
Q. What methodologies resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?
- Answer : Contradictions arise from assay variability or impurities. Mitigation strategies include:
- Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) .
- Batch Reproducibility Analysis : Re-synthesize compounds under controlled conditions to rule out synthetic variability .
- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to aggregate data from disparate studies and identify outliers .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for fluorination to avoid hydrolysis .
- Characterization : Use deuterated DMSO for NMR to resolve aromatic proton splitting patterns .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-laboratory variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
